Avenanthramide D

Beschreibung

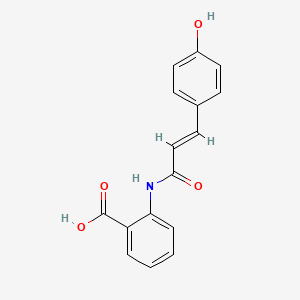

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-10,18H,(H,17,19)(H,20,21)/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBHLTYBRKASIZ-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316674 |

Source

|

| Record name | Avenanthramide D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115610-36-1, 53901-55-6 |

Source

|

| Record name | Avenanthramide D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115610-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053901556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avenanthramide D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115610361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avenanthramide D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVENANTHRAMIDE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24HT67X53Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Avenanthramide 1p | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to Avenanthramide D: Structure, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Avenanthramide D (Avn-D), a phenolic alkaloid found predominantly in oats (Avena sativa) with significant therapeutic potential. Avenanthramides are a class of compounds recognized for their potent anti-inflammatory, antioxidant, anti-itch, and anti-atherogenic properties.[1] Avn-D, specifically, is a conjugate of anthranilic acid and p-coumaric acid.[2] This guide details its chemical structure, physicochemical properties, relevant experimental protocols, and the key signaling pathways it modulates.

Chemical Structure and Nomenclature

Avenanthramides are structurally defined as amides formed between an anthranilic acid derivative and a hydroxycinnamic acid derivative.[1][3] Two primary nomenclature systems are used: the alphabetical system developed by Collins and a systematic nomenclature by Dimberg.[1][4]

-

Collins Nomenclature: Avenanthramide D

-

Dimberg Nomenclature: Avenanthramide 1p[5]

-

Systematic (IUPAC) Name: 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid[5]

-

Common Synonyms: N-p-Coumaroylanthranilic acid, Dianthramide P[5][6]

The structure consists of an anthranilic acid moiety linked via an amide bond to the carboxyl group of p-coumaric acid.

Physicochemical and Bioactive Properties

The quantitative properties of Avenanthramide D are summarized in the table below. This data is essential for experimental design, formulation development, and analytical method development.

| Property | Value | Reference(s) |

| Chemical Identifiers | ||

| CAS Number | 115610-36-1 | [2][5] |

| PubChem CID | 6443019 | [5] |

| Molecular Properties | ||

| Molecular Formula | C₁₆H₁₃NO₄ | [2][5] |

| Molecular Weight | 283.28 g/mol | [5] |

| Exact Mass | 283.08445790 Da | [5] |

| Structural Information | ||

| SMILES | C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O | [5] |

| InChIKey | INBHLTYBRKASIZ-JXMROGBWSA-N | [6] |

| Physical Properties | ||

| Appearance | Light yellow solid | [2] |

| Solubility | Soluble in Methanol (B129727), DMSO | [2][7] |

| Storage | ||

| Long-term Storage | -20°C | [2][7] |

Core Biological Activity: Anti-inflammatory Action

Avenanthramides are potent anti-inflammatory agents, a property largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like IL-6 and IL-8, and adhesion molecules.

Avn-D, along with other avenanthramides, has been shown to suppress NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[10] This is achieved by inhibiting the activity of the IκB kinase (IKK) complex.[8][10] By stabilizing IκBα, avenanthramides ensure that NF-κB remains sequestered in the cytoplasm, thereby preventing the transcription of inflammatory mediators.

Below is a diagram illustrating the inhibitory effect of Avenanthramide D on the NF-κB signaling cascade.

Experimental Protocols

Detailed and reproducible methodologies are critical for research and development. The following sections provide protocols for the synthesis, extraction, and analysis of Avenanthramide D.

Microbial Synthesis in E. coli

Recent advances in synthetic biology have enabled the production of avenanthramides in microbial hosts, offering a scalable and controlled alternative to chemical synthesis or extraction.[2] The following protocol is based on the heterologous expression of the Avn-D biosynthetic pathway in E. coli.[11]

Objective: To produce Avenanthramide D from glucose in an engineered E. coli strain.

Materials:

-

E. coli host strain (e.g., a trpD deletion mutant to increase anthranilate precursor availability).[11]

-

Expression plasmids containing genes for:

-

Tyrosine ammonia (B1221849) lyase (TAL)

-

4-coumarate:coenzyme A ligase (4CL)

-

Anthranilate synthase (trpEG)

-

Anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT)[11]

-

-

Luria-Bertani (LB) medium and Terrific Broth (TB) medium.

-

Appropriate antibiotics for plasmid maintenance.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

Glucose.

Methodology:

-

Strain Preparation: Transform the E. coli host with the expression plasmids encoding the four key enzymes of the biosynthetic pathway.

-

Seed Culture: Inoculate a single colony of the engineered strain into 5 mL of LB medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking (200 rpm).

-

Production Culture: Inoculate 50 mL of TB medium (in a 250 mL flask) with the overnight seed culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1. Add glucose to a final concentration of 10 g/L.

-

Induction: Grow the production culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

-

Fermentation: Following induction, reduce the incubation temperature to 30°C and continue shaking for 48-72 hours to allow for product accumulation.

-

Extraction and Analysis: Centrifuge the culture to pellet the cells. Extract Avn-D from the supernatant using ethyl acetate. Analyze the extract via HPLC as described in section 4.3. A yield of approximately 317 mg/L can be achieved with this method.[11]

Extraction from Oat Groats

This protocol describes a standard method for extracting avenanthramides from their natural source.

Objective: To extract a mixture of avenanthramides, including Avn-D, from oat samples for subsequent analysis or purification.

Materials:

-

Milled oat groats or bran.

-

80% Methanol (v/v) in water.

-

Magnetic stirrer and stir bars.

-

Centrifuge.

-

Rotary evaporator or vacuum concentrator.

-

0.45 µm PTFE membrane filters.

Methodology:

-

Sample Preparation: Weigh 5.0 g of finely milled oat sample into a glass beaker or flask.

-

Extraction: Add 35 mL of 80% methanol. Place the flask on a magnetic stirrer and extract for 30 minutes at room temperature.[12]

-

Separation: Transfer the slurry to a centrifuge tube and centrifuge for 10 minutes at 600 x g and 18°C to pellet the solid material.[12]

-

Supernatant Collection: Carefully decant the supernatant into a clean flask.

-

Re-extraction: Repeat the extraction (steps 2-4) on the remaining pellet with another 35 mL of 80% methanol to maximize yield. Combine the supernatants.

-

Concentration: Dry the combined supernatants under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[12]

-

Final Preparation: Re-dissolve the dried extract in 2 mL of methanol. Filter the solution through a 0.45 µm PTFE filter into an HPLC vial for analysis.[12]

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a reliable HPLC-DAD method for the quantification of Avenanthramide D in prepared extracts.

Objective: To separate and quantify Avenanthramide D using reverse-phase HPLC with diode-array detection.

Instrumentation & Conditions:

-

HPLC System: Agilent 1100 series or equivalent, equipped with a degasser, quaternary pump, autosampler, column oven, and diode-array detector (DAD).[12]

-

Column: Phenomenex Kinetex C18 (100 mm x 3.0 mm, 5 µm particle size).[12]

-

Mobile Phase A: 0.05 M Phosphate buffer, pH adjusted to 2.4.[12]

-

Mobile Phase B: Methanol.[12]

-

Column Temperature: 35°C.[12]

-

Flow Rate: 0.6 mL/min.[12]

-

Injection Volume: 10 µL.

-

Detection Wavelength: 350 nm for quantification.[12]

Gradient Elution Program:

| Time (min) | % Mobile Phase B (Methanol) |

| 0 | 5 |

| 50 | 60 |

| 56 | 90 |

| 57 | 5 |

| 65 | 5 |

Methodology:

-

System Equilibration: Equilibrate the column with the initial mobile phase conditions (5% B) for at least 15 minutes or until a stable baseline is achieved.

-

Standard Preparation: Prepare a stock solution of pure Avenanthramide D standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Injection: Inject the prepared standards and the filtered sample extracts (from section 4.1 or 4.2).

-

Data Analysis: Identify the Avenanthramide D peak in the sample chromatograms by comparing the retention time with the pure standard. Quantify the amount of Avn-D by integrating the peak area and interpolating from the standard calibration curve.

The workflow for extraction and analysis is visualized below.

References

- 1. Avenanthramide - Wikipedia [en.wikipedia.org]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Avenanthramides, Distinctive Hydroxycinnamoyl Conjugates of Oat, Avena sativa L.: An Update on the Biosynthesis, Chemistry, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(((E)-3-(4-hydroxyphenyl)prop-2-enoyl)amino)benzoic acid | C16H13NO4 | CID 6443019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 115610-36-1: Avenanthramide D | CymitQuimica [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Avenanthramides, polyphenols from oats, inhibit IL-1beta-induced NF-kappaB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of avenanthramides using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Characterization of Avenanthramide D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVNs) are a class of phenolic alkaloids found almost exclusively in oats (Avena sativa L.) that have garnered significant scientific interest for their potent antioxidant and anti-inflammatory properties.[1] First identified and named by F.W. Collins in the 1980s, these compounds are conjugates of an anthranilic acid derivative and a hydroxycinnamic acid.[2] Among the various identified AVNs, Avenanthramide D (AVN D), chemically known as N-(4'-hydroxycinnamoyl)-anthranilic acid, represents a key member of this family. This technical guide provides a comprehensive overview of the discovery, isolation, chemical synthesis, and biological activity of Avenanthramide D, with a focus on detailed experimental protocols and data presentation for researchers in the field.

Physicochemical and Spectroscopic Data

Avenanthramide D is a low molecular weight phenolic compound. While it is one of the less abundant AVNs in oats compared to AVNs A, B, and C, its synthesis and biological activities have been subjects of research.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃NO₄ | FooDB |

| Monoisotopic Mass | 283.0845 Da | FooDB |

| Appearance | Yellowish solid (predicted) | [3] |

Table 1: Physicochemical Properties of Avenanthramide D.

Spectroscopic Data

| Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Anthranilic Acid Moiety | |||

| H-3 | ~8.2 | s | |

| H-4 | ~7.5 | d | ~8.0 |

| H-5 | ~7.1 | t | ~7.5 |

| H-6 | ~7.6 | d | ~8.0 |

| p-Coumaroyl Moiety | |||

| H-2', H-6' | ~7.5 | d | ~8.5 |

| H-3', H-5' | ~6.8 | d | ~8.5 |

| H-7' (α-vinylic) | ~7.6 | d | ~15.5 |

| H-8' (β-vinylic) | ~6.5 | d | ~15.5 |

Table 2: Predicted ¹H NMR Spectroscopic Data for Avenanthramide D (in CD₃OD). The predicted chemical shifts are based on data from structurally similar avenanthramides.[3][4]

| Position | Predicted ¹³C Chemical Shift (ppm) |

| Anthranilic Acid Moiety | |

| C-1 (COOH) | ~170 |

| C-2 (C-NH) | ~140 |

| C-3 | ~117 |

| C-4 | ~134 |

| C-5 | ~123 |

| C-6 | ~131 |

| C-7 (C=O) | ~168 |

| p-Coumaroyl Moiety | |

| C-1' | ~126 |

| C-2', C-6' | ~130 |

| C-3', C-5' | ~116 |

| C-4' | ~160 |

| C-7' (α-vinylic) | ~141 |

| C-8' (β-vinylic) | ~119 |

Table 3: Predicted ¹³C NMR Spectroscopic Data for Avenanthramide D (in CD₃OD). The predicted chemical shifts are based on data from structurally similar avenanthramides.[3]

| Ionization Mode | Collision Energy | Predicted m/z |

| Negative | 40 eV | 282.0772, 238.0873, 194.0975, 146.0373, 119.0503 |

Table 4: Predicted LC-MS/MS Fragmentation Data for Avenanthramide D. [5]

Discovery and Isolation from Natural Sources

Avenanthramide D, as part of the broader family of avenanthramides, was first reported by F.W. Collins in 1989 through the analysis of methanolic extracts of oat groats and hulls.[6] The isolation of a specific, minor avenanthramide like Avenanthramide D from Avena sativa is a multi-step process that begins with a bulk extraction of total avenanthramides, followed by chromatographic purification.

Experimental Protocol: Extraction and Isolation of Avenanthramides from Oats

This protocol is a generalized procedure adapted from methods used for the extraction of total avenanthramides.[7]

1. Materials and Equipment:

-

Oat groats or bran, finely milled

-

80% Methanol (B129727) (MeOH)

-

Rotary evaporator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable buffer)

-

Magnetic stirrer

2. Extraction Procedure:

-

Weigh 10 g of finely milled oat material.

-

Add 100 mL of 80% methanol to the oat sample.

-

Stir the mixture on a magnetic stirrer for 1 hour at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant and collect the supernatant.

-

Repeat the extraction (steps 2-5) on the remaining pellet with another 100 mL of 80% methanol to maximize the yield.

-

Combine the supernatants from both extractions.

-

Evaporate the solvent from the pooled supernatants under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Dissolve the dried extract in a minimal volume of methanol for HPLC analysis and purification.

3. HPLC Purification:

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 10% to 60% B over 40 minutes.

-

Flow Rate: 2.0 mL/min.

-

Detection: UV at 340 nm.

-

Procedure: Inject the concentrated extract onto the HPLC column. Collect fractions corresponding to the elution time of Avenanthramide D. The identity of the peak can be confirmed by LC-MS analysis. Pool the fractions containing the purified compound and evaporate the solvent.

Chemical Synthesis

The first chemical synthesis of Avenanthramide D was reported by F.W. Collins in 1989.[6] A general and effective method for the synthesis of avenanthramides involves the condensation of an activated hydroxycinnamic acid with the corresponding anthranilic acid derivative.[4]

Experimental Protocol: Synthesis of Avenanthramide D

This protocol is adapted from the methodology described for the synthesis of similar avenanthramides.[4]

1. Materials and Equipment:

-

p-Coumaric acid

-

N-Hydroxysuccinimide (NHS)

-

Anthranilic acid

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

2. Synthesis of N-hydroxysuccinimide ester of p-coumaric acid (p-coumaroyl-NHS):

-

Dissolve p-coumaric acid (1 mmol) and N-hydroxysuccinimide (1.1 mmol) in 20 mL of dry dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add dicyclohexylcarbodiimide (1.1 mmol) to the solution with stirring.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude p-coumaroyl-NHS ester.

3. Synthesis of Avenanthramide D:

-

Dissolve anthranilic acid (1 mmol) in 10 mL of a 1:1 mixture of acetone and water.

-

Add sodium bicarbonate (2 mmol) to the solution and stir until dissolved.

-

Add a solution of p-coumaroyl-NHS (1 mmol) in 5 mL of acetone to the anthranilic acid solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Acidify the reaction mixture to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and methanol as the eluent to yield pure Avenanthramide D.

Biological Activity and Signaling Pathways

Avenanthramides exhibit significant anti-inflammatory and antioxidant activities. Their mechanism of action is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. A synthetic analog of Avenanthramide D, dihydro-avenanthramide D (DH-Avn-D), has been shown to possess anti-inflammatory effects.[8] Furthermore, DH-Avn-D has demonstrated the ability to inhibit human breast cancer cell invasion by suppressing the MAPK/NF-κB and MAPK/AP-1 pathways.[8]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Avenanthramides have been shown to inhibit the degradation of IκB, thereby preventing the activation of NF-κB.[4]

Conclusion

Avenanthramide D, a unique phenolic alkaloid from oats, continues to be a molecule of interest for its potential therapeutic applications. This guide provides a foundational resource for researchers, detailing the key methodologies for its isolation and synthesis, along with its characterized physicochemical properties and biological mechanisms of action. Further investigation into the specific activities and bioavailability of Avenanthramide D will be crucial in unlocking its full potential in drug development and nutritional science.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Predicted LC-MS/MS Spectrum - 40V, Negative (FDB018419) - FooDB [foodb.ca]

- 6. Avenanthramides and nutritional components of four mexican oat (Avena sativa L.) varieties [scielo.org.mx]

- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 8. mdpi.com [mdpi.com]

Avenanthramide D: A Technical Guide to its Natural Sources, Occurrence, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenanthramide D (Avn D), a member of the unique class of phenolic alkaloids found in oats (Avena sativa L.), is emerging as a compound of significant interest for its potential therapeutic properties. While less studied than its more abundant counterparts, Avenanthramides A, B, and C, recent research indicates that Avn D is a notable constituent in specific oat-derived materials, particularly germinated oats. This technical guide provides a comprehensive overview of the natural sources, occurrence, and quantification of Avenanthramide D. It details established experimental protocols for extraction and analysis and explores the putative signaling pathways through which Avn D may exert its biological effects, drawing on evidence from related avenanthramide compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development seeking to explore the potential of Avenanthramide D.

Natural Sources and Occurrence of Avenanthramide D

Avenanthramides are a group of phenolic alkaloids almost exclusively found in oats (Avena sativa L.).[1] While over 30 different avenanthramides have been identified, the majority of research has focused on the most abundant forms: Avn A, B, and C.[2] However, recent studies have highlighted the presence and even prominence of other avenanthramides, including Avn D, under specific conditions.

The primary natural source of Avenanthramide D is oats (Avena sativa L.) . Its occurrence is significantly influenced by factors such as the oat cultivar, environmental conditions, and post-harvest processing. Notably, the process of germination has been shown to dramatically increase the concentration of certain avenanthramides. One study employing Ultrapure Liquid Chromatography/Mass Spectrometry (UPLC/MS) on the methanol (B129727) extract of germinated oats identified Avenanthramide D as the most abundant avenanthramide in their samples.[3] This suggests that germinated oats are a particularly rich source of this specific compound.

Quantitative Occurrence of Avenanthramides

Quantitative data for Avenanthramide D is still emerging and not as extensively tabulated as for Avn A, B, and C. However, the existing literature provides a basis for understanding the general content of avenanthramides in oats, which can be extrapolated to inform the potential yield of Avn D.

Table 1: Total Avenanthramide Content in Various Oat Cultivars

| Oat Cultivar | Total Avenanthramide Content (mg/kg dry weight) | Reference |

| 'Avetron' | 26.7 ± 1.44 | [4] |

| 'Viviana' | 185 ± 12.5 | [4] |

| Five Cultivar Range | 25 to 407 | [4] |

Table 2: Avenanthramide Content in Germinated Oats

| Oat Variety | Treatment | Total Avenanthramide Content (µg/g) | Key Finding | Reference |

| Zaohua | 5th day of germination | 153.51 ± 4.08 | Maximum AVN content observed. | [3] |

| Bayou | 5th day of germination | 126.30 ± 3.33 | Maximum AVN content observed. | [3] |

| Not Specified | Germinated Oat Seedlings | - | Avenanthramide D content was the highest among detected AVNs. | [3] |

Experimental Protocols

Extraction of Avenanthramides from Oats

The following protocol is a generalized method for the extraction of avenanthramides from oat samples, which can be optimized for Avenanthramide D.

Materials:

-

Milled oat sample (e.g., germinated oat flour)

-

80% Methanol (MeOH)

-

Centrifuge

-

Rotary evaporator

-

Orbital shaker

Procedure:

-

Sample Preparation: Weigh 1 gram of the milled oat sample into a centrifuge tube.

-

Solvent Addition: Add 20 mL of 80% methanol to the tube.

-

Extraction: Secure the tube on an orbital shaker and agitate for 1 hour at room temperature.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

-

Supernatant Collection: Carefully decant the supernatant into a collection flask.

-

Re-extraction: Repeat the extraction process (steps 2-5) on the pellet twice more to ensure complete extraction. Combine all supernatants.

-

Solvent Evaporation: Evaporate the pooled supernatant to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the dried extract in a known volume of methanol for analysis.

Quantification of Avenanthramide D by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of Avenanthramide D.

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Avenanthramide D would need to be determined using a pure standard.

-

Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from a certified reference standard of Avenanthramide D.

Signaling Pathways and Biological Activity

While direct studies on the signaling pathways modulated by Avenanthramide D are limited, significant insights can be drawn from research on the broader avenanthramide class and synthetic analogs like dihydro-avenanthramide D (DHAvD).

Inhibition of the NF-κB Signaling Pathway

Avenanthramides are well-documented for their anti-inflammatory properties, which are largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex. By inhibiting IKK, avenanthramides prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This results in NF-κB remaining inactive in the cytoplasm, thereby preventing the transcription of inflammatory mediators.[1]

A synthetic analog, dihydro-avenanthramide D (DHAvD), has been shown to inhibit mast cell degranulation and reduce the secretion of the pro-inflammatory cytokine interleukin-6 (IL-6). This provides strong evidence that Avenanthramide D likely shares this anti-inflammatory mechanism via the NF-κB pathway.

Interaction with Neurokinin-1 Receptor

Research on dihydro-avenanthramide D has also revealed its ability to interact with the neurokinin-1 receptor (NK1R). The NK1R is the primary receptor for substance P, a neuropeptide involved in neurogenic inflammation, pain, and pruritus. By acting as an antagonist or modulator of the NK1R, DHAvD can inhibit mast cell degranulation, a key event in allergic and inflammatory responses. This suggests a novel mechanism through which Avenanthramide D may exert its anti-inflammatory and anti-pruritic effects.

Future Directions

The study of Avenanthramide D is a promising area of research. Future investigations should focus on:

-

Quantitative Analysis: Comprehensive quantification of Avenanthramide D in a wider range of oat cultivars and under various germination and processing conditions.

-

Optimized Protocols: Development of standardized and optimized extraction and purification protocols specifically for Avenanthramide D.

-

Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways directly modulated by Avenanthramide D.

-

Preclinical and Clinical Studies: In vivo studies to evaluate the bioavailability, efficacy, and safety of Avenanthramide D for various therapeutic applications.

Conclusion

Avenanthramide D, a constituent of oats, demonstrates significant potential as a bioactive compound, with its natural occurrence being notably enhanced through germination. While research is still in its early stages compared to other avenanthramides, the available evidence points towards potent anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway and potential interaction with the neurokinin-1 receptor. This technical guide provides a foundational overview to encourage and support further research into the promising therapeutic applications of Avenanthramide D.

References

- 1. researchgate.net [researchgate.net]

- 2. research.wur.nl [research.wur.nl]

- 3. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Avenanthramide on the Small Intestinal Damage through Hsp70-NF-κB Signaling in an Ovalbumin-Induced Food Allergy Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Avenanthramide D: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramide D (Avn D) is a phenolic alkaloid belonging to the avenanthramide class of compounds, which are found almost exclusively in oats (Avena sativa). Structurally, it is a conjugate of p-coumaric acid and anthranilic acid.[1] Like other avenanthramides, Avn D is recognized for its potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for research in dermatology, cardiovascular health, and oncology.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of Avenanthramide D, its biological activity with a focus on relevant signaling pathways, and detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties of Avenanthramide D

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO₄ |

| Molecular Weight | 283.28 g/mol [4][5] |

| CAS Number | 115610-36-1[4] |

| Appearance | Light yellow to yellow solid[4] |

| Melting Point | Data not available. For reference, the melting point of Avenanthramide A is reported as 258 °C and 277 °C.[6][7] |

| Boiling Point | Data not available. The estimated boiling point for Avenanthramide A is 644-645 °C.[8] |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) (50 mg/mL), methanol, ethanol, ethyl acetate, diethyl ether, and aqueous acetone.[4][9][10] Sparingly soluble in aqueous buffers; solubility in water is pH-dependent.[2][9] |

| Storage Conditions | Store at 4°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[4] |

| Purity (Commercial) | >95% by HPLC[1] |

Biological Activity and Signaling Pathways

Avenanthramide D exhibits significant anti-inflammatory and antioxidant activities.[2][3] The primary mechanism for its anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9]

Avenanthramides have been shown to act as allosteric inhibitors of IκB kinase β (IKKβ). This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p50-p65 heterodimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those for cytokines like IL-6 and IL-8.[9]

Experimental Protocols

Synthesis of Avenanthramide D in Engineered Escherichia coli

Avenanthramide D can be synthesized from glucose in engineered E. coli. The following provides a methodological overview based on published research.[1]

1. Genetic Engineering of E. coli

-

Host Strain: E. coli strain, potentially with a trpD deletion to increase the availability of the precursor anthranilate.

-

Plasmids and Genes: Introduce plasmids expressing the following enzymes:

-

Tyrosine ammonia (B1221849) lyase (TAL) to convert tyrosine to p-coumaric acid.

-

4-coumarate:coenzyme A ligase (4CL) to activate p-coumaric acid to its CoA thioester.

-

Anthranilate synthase (trpEG) to increase the production of anthranilate.

-

Anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) to catalyze the condensation of p-coumaroyl-CoA and anthranilate to form Avenanthramide D.

-

2. Culture and Induction

-

Culture the engineered E. coli in a suitable medium (e.g., LB or a defined minimal medium) with appropriate antibiotics for plasmid maintenance.

-

Grow the culture to a specific optical density (e.g., OD₆₀₀ of 0.6-0.8) at an optimal temperature (e.g., 37°C).

-

Induce protein expression with an appropriate inducer (e.g., IPTG) and continue the culture at a lower temperature (e.g., 20-30°C) for an extended period (e.g., 16-24 hours) to allow for product formation.

3. Extraction and Purification

-

Harvest the cells by centrifugation.

-

Lyse the cells using sonication or chemical lysis.

-

Centrifuge the lysate to pellet cell debris.

-

The supernatant containing Avenanthramide D can be purified using techniques such as liquid-liquid extraction with a solvent like ethyl acetate, followed by preparative High-Performance Liquid Chromatography (HPLC).

Extraction and Analysis of Avenanthramide D from Oats

The following protocol outlines the extraction of avenanthramides from oat flour and their analysis by HPLC.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Avenanthramide A | 108605-70-5 | Benchchem [benchchem.com]

- 4. Data on the mode of binding between avenanthramides and IKKβ domains in a docking model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Avenanthramides, polyphenols from oats, inhibit IL-1beta-induced NF-kappaB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Avenanthramide D: A Technical Guide for Researchers

An In-depth Analysis for Drug Development and Scientific Professionals

Avenanthramide D (Avn D), a key bioactive polyphenol found exclusively in oats (Avena sativa L.), has garnered significant attention for its potent antioxidant and anti-inflammatory properties. As a conjugate of p-coumaric acid and anthranilic acid, its therapeutic potential is a subject of ongoing research. A fundamental aspect of its utility in preclinical and clinical studies is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility of Avenanthramide D, detailed experimental protocols for its determination, and an exploration of the key signaling pathways it modulates.

Core Concept: Solubility Profile of Avenanthramide D

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Avenanthramide D and related avenanthramide compounds. It is important to note that solubility can be influenced by factors such as temperature, pH, and the crystalline form of the compound.

| Compound | Solvent | Temperature (°C) | Solubility | Citation(s) |

| Avenanthramide D | Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 2.5 mg/mL | |

| Avenanthramide D | Dimethyl Sulfoxide (DMSO) | Not Specified | 50 mg/mL (ultrasonic may be needed) | |

| Avenanthramide D | Methanol | Not Specified | Soluble | |

| Avenanthramide-C methyl ester | Ethanol | Not Specified | ~10 mg/mL | [1] |

| Avenanthramide-C methyl ester | Dimethyl Sulfoxide (DMSO) | Not Specified | ~20 mg/mL | [1] |

| Avenanthramide-C methyl ester | Dimethylformamide (DMF) | Not Specified | ~20 mg/mL | [1] |

| Avenanthramide-C methyl ester | 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL | [1] |

| Avenanthramides (general) | Ethyl acetate | Not Specified | Soluble | |

| Avenanthramides (general) | Diethyl ether | Not Specified | Soluble | |

| Avenanthramides (general) | Aqueous acetone | Not Specified | Soluble | |

| Avenanthramides (general) | Chloroform | Not Specified | Relatively insoluble | |

| Avenanthramides (general) | Benzene | Not Specified | Relatively insoluble | |

| Avenanthramides (general) | Water | Not Specified | Sparingly soluble (pH dependent) | [1] |

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of Avenanthramide D is crucial for accurate experimental design. The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) is a widely accepted and reliable approach.

Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the thermodynamic solubility of Avenanthramide D in a given solvent.

Materials:

-

Avenanthramide D (solid, >95% purity)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, phosphate-buffered saline pH 7.4)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid Avenanthramide D to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-particles.

-

Dilution: Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved Avenanthramide D.

HPLC Quantification of Avenanthramide D

This protocol provides a general framework for the quantification of Avenanthramide D using reverse-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of two solvents is typically used.

-

Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid to a pH of ~2.5-3.0).

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Program: A linear gradient starting with a low percentage of Solvent B, gradually increasing to elute Avenanthramide D. For example: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B (equilibration).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-35°C.

-

Detection Wavelength: Avenanthramides have a characteristic UV absorbance maximum around 340 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of Avenanthramide D of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment.

-

Concentration Determination: Determine the peak area of Avenanthramide D in the sample chromatogram and use the calibration curve to calculate its concentration in the diluted sample.

-

Solubility Calculation: Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. The result will be the solubility of Avenanthramide D in the tested solvent at the specified temperature.

Visualization of Experimental Workflow and Signaling Pathways

To further elucidate the context in which Avenanthramide D's solubility is a critical factor, the following diagrams illustrate a typical experimental workflow for solubility determination and the key signaling pathways modulated by this compound.

Caption: Workflow for Shake-Flask Solubility Determination of Avenanthramide D.

Key Signaling Pathways Modulated by Avenanthramide D

Avenanthramide D exerts its biological effects by interacting with several intracellular signaling cascades, most notably the NF-κB and PI3K/AKT pathways.

1. Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of Avenanthramide D are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Avenanthramide D inhibits the NF-κB signaling pathway.

2. Modulation of the PI3K/AKT Signaling Pathway

Avenanthramides have also been shown to modulate the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is crucial for cell survival and proliferation. This pathway is often dysregulated in various diseases, and its modulation by Avenanthramide D may contribute to its therapeutic effects.

Caption: Avenanthramide D modulates the PI3K/AKT signaling pathway.

Conclusion

Understanding the solubility of Avenanthramide D is a cornerstone for harnessing its full therapeutic potential. While the currently available data provides a foundational understanding, further research to establish a comprehensive solubility profile in a wider array of pharmaceutically relevant solvents and at various temperatures is warranted. The provided experimental protocols offer a robust framework for researchers to conduct such investigations. Moreover, the elucidation of its interaction with key signaling pathways like NF-κB and PI3K/AKT underscores the importance of precise formulation and delivery, which are intrinsically linked to its solubility characteristics. This guide serves as a valuable resource for scientists and drug development professionals working towards translating the promise of Avenanthramide D into tangible clinical applications.

References

Spectroscopic and Mechanistic Insights into Avenanthramide D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Avenanthramide D, a bioactive phenolic alkaloid found in oats. The document details its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Furthermore, it outlines detailed experimental protocols for acquiring this data and visualizes key signaling pathways modulated by avenanthramides.

Spectroscopic Data of Avenanthramide D

The following tables summarize the key spectroscopic data for Avenanthramide D, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for Avenanthramide D.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment | Solvent |

|---|---|---|---|---|

| 8.22 | s | H-3 | CD₃OD | |

| 7.56 | d | 15.6 | H-7' | CD₃OD |

| 7.51 | s | H-6 | CD₃OD | |

| 7.48 | d | 8.6 | H-2', H-6' | CD₃OD |

| 6.82 | d | 8.6 | H-3', H-5' | CD₃OD |

| 6.51 | d | 15.6 | H-8' | CD₃OD |

| 13.01 | brs | NH | (CD₃)₂SO | |

| 11.29 | brs | COOH | (CD₃)₂SO | |

| 10.08 | brs | OH | (CD₃)₂SO | |

| 9.95 | brs | OH | (CD₃)₂SO | |

| 9.11 | brs | OH | (CD₃)₂SO | |

| 8.22 | s | H-3 | (CD₃)₂SO | |

| 7.55 | d | 8.6 | H-2', H-6' | (CD₃)₂SO |

| 7.48 | d | 15.5 | H-7' | (CD₃)₂SO |

| 7.38 | s | H-6 | (CD₃)₂SO | |

| 6.80 | d | 8.6 | H-3', H-5' | (CD₃)₂SO |

| 6.54 | d | 15.5 | H-8' | (CD₃)₂SO |

Table 2: ¹³C NMR Spectroscopic Data for a closely related Avenanthramide (N-p-coumaroyl-4,5-dihydroxyanthranilic acid).

| Chemical Shift (δ) (ppm) | Assignment | Solvent |

|---|---|---|

| 169.6 | C-7 | (CD₃)₂SO |

| 163.6 | C-9' | (CD₃)₂SO |

| 159.3 | C-4' | (CD₃)₂SO |

| 150.9 | C-4 | (CD₃)₂SO |

| 140.8 | C-7' | (CD₃)₂SO |

| 140.4 | C-5 | (CD₃)₂SO |

| 135.6 | C-2 | (CD₃)₂SO |

| 129.9 | C-2', C-6' | (CD₃)₂SO |

| 125.5 | C-1' | (CD₃)₂SO |

| 119.0 | C-8' | (CD₃)₂SO |

| 117.1 | C-6 | (CD₃)₂SO |

| 115.7 | C-3', C-5' | (CD₃)₂SO |

| 107.3 | C-3 | (CD₃)₂SO |

| 106.8 | C-1 | (CD₃)₂SO |

Table 3: Mass Spectrometry and UV-Vis Spectroscopic Data for Avenanthramide D.

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₁₆H₁₃NO₄ | HR-ESI-MS |

| Monoisotopic Molecular Weight | 283.084457909 Da | HR-ESI-MS |

| [M+H]⁺ | 316.0814 m/z | HR-ESI-MS |

| UV Quantification Wavelength | 350 nm | HPLC-DAD |

| UV-Vis Spectrum Range | 200-600 nm | HPLC-DAD |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Avenanthramide D are provided below. These protocols are synthesized from various studies on avenanthramides and related phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of Avenanthramide D by identifying the chemical shifts and coupling constants of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Instrumentation:

-

A 600 MHz NMR spectrometer equipped with a cryoprobe.

Sample Preparation:

-

Dissolve approximately 1-5 mg of purified Avenanthramide D in 0.5 mL of a deuterated solvent (e.g., methanol-d₄ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30 or similar).

-

Temperature: 298 K.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~2.7 s.

-

Spectral Width: 12-16 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).

-

Temperature: 298 K.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: ~1.0 s.

-

Spectral Width: 200-240 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Reference the chemical shifts to the residual solvent peak (CD₃OD: δH 3.31, δC 49.0; (CD₃)₂SO: δH 2.50, δC 39.5).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of Avenanthramide D.

Instrumentation:

-

A high-resolution mass spectrometer, such as a quadrupole-Orbitrap or time-of-flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.

-

An ultra-high-performance liquid chromatography (UHPLC) system for sample introduction is recommended for purity assessment and analysis of complex mixtures.

Sample Preparation:

-

Dissolve the purified Avenanthramide D or an extract containing it in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) to a concentration of approximately 1-10 µg/mL.

-

Filter the solution through a 0.22 µm syringe filter before injection.

LC-MS Parameters (for analysis of extracts):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start with a low percentage of B, increasing to a high percentage over 10-20 minutes to elute compounds of varying polarity.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Parameters (HR-ESI-MS):

-

Ionization Mode: Positive and/or negative electrospray ionization.

-

Capillary Voltage: 3.0-4.0 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Mass Range: m/z 100-1000.

-

Resolution: >10,000.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV absorption profile of Avenanthramide D.

Instrumentation:

-

A diode-array detector (DAD) coupled to an HPLC system or a standalone UV-Vis spectrophotometer.

Sample Preparation (for HPLC-DAD):

-

Prepare the sample as described for Mass Spectrometry.

HPLC-DAD Parameters:

-

Use the same LC conditions as described for LC-MS.

-

Detection Wavelength: Scan a range from 200 to 600 nm to obtain the full UV-Vis spectrum. For quantification, monitor the absorbance at 350 nm.[1]

Procedure (for standalone UV-Vis spectrophotometer):

-

Dissolve a known concentration of purified Avenanthramide D in a suitable solvent (e.g., methanol or ethanol).

-

Use the same solvent as a blank to zero the instrument.

-

Record the absorbance spectrum from 200 to 600 nm.

-

Identify the wavelength of maximum absorbance (λmax).

Signaling Pathways Modulated by Avenanthramides

Avenanthramides have been shown to exert their biological effects, such as antioxidant and anti-inflammatory activities, by modulating key cellular signaling pathways. The following diagrams illustrate the interaction of avenanthramides with the PI3K/AKT and NF-κB pathways.

Caption: Avenanthramide D modulation of the PI3K/AKT signaling pathway.

Caption: Avenanthramide D inhibition of the NF-κB signaling pathway.

References

Avenanthramide D as a Phytoalexin in Avena sativa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVNs) are a group of low-molecular-weight phenolic alkaloids unique to oats (Avena sativa L.) that play a crucial role in the plant's defense mechanisms.[1][2][3] Initially identified as phytoalexins in oat leaves responding to pathogen infection, specifically crown rust (Puccinia coronata), these compounds are synthesized in response to various biotic and abiotic stresses.[3][4][5] Avenanthramide D, along with other major AVNs like A, B, and C, has garnered significant interest not only for its role in plant pathology but also for its potential health benefits in humans, including antioxidant, anti-inflammatory, and anti-proliferative properties.[1][4][6] This technical guide provides an in-depth overview of Avenanthramide D as a phytoalexin, focusing on its biosynthesis, induction, quantitative analysis, and the experimental protocols utilized in its study.

Data Presentation: Quantitative Analysis of Avenanthramides

The concentration of avenanthramides in oats is highly variable and influenced by genotype, environmental conditions, and the presence of elicitors.[7][8] The following tables summarize quantitative data from various studies.

Table 1: Avenanthramide Content in Different Oat Cultivars (Husked)

| Cultivar | Total AVNs (mg kg–1) | AVN A (2p) (mg kg–1) | AVN B (2f) (mg kg–1) | AVN C (2c) (mg kg–1) | Reference |

| Avetron | 26.7 ± 1.44 | - | - | - | [2][9] |

| Viviana | 185 ± 12.5 | - | - | - | [2][9] |

| Peppi | - | - | - | - | [10] |

| Akseli | - | - | - | - | [10] |

| Marika | - | - | - | - | [10] |

| General Range | 25 to 407 (dry weight) | - | - | - | [2][11] |

Table 2: Effect of Elicitors on Total Avenanthramide Production in Germinating Oats

| Elicitor Treatment | Total Avenanthramides (mg/kg FW) | Fold Increase (vs. Control) | Reference |

| Control (Untreated) | 232.6 | - | [2] |

| Methyl Jasmonate (MeJA) | 582.9 | 2.5 | [2] |

| Abscisic Acid (ABA) | 642.9 | 2.8 | [1][2] |

| Benzothiadiazole (BTH) | 562.44 (in leaves) | - | [1] |

Biosynthesis of Avenanthramides

Avenanthramides are synthesized via a branch of the phenylpropanoid pathway.[2][12] The biosynthesis involves the condensation of an anthranilic acid derivative with a hydroxycinnamoyl-CoA thioester.[3][4]

The key enzyme in this pathway is hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyl transferase (HHT).[3][4][12] The biosynthesis of the major avenanthramides (A, B, and C) begins with the deamination of phenylalanine to produce trans-cinnamic acids.[3] This is followed by a series of hydroxylation and ligation reactions to form the respective hydroxycinnamoyl-CoA esters. Specifically, p-coumaroyl-CoA is the precursor for Avenanthramide A, while caffeoyl-CoA is the precursor for Avenanthramide C.[3][4] Interestingly, Avenanthramide B is synthesized through the methylation of Avenanthramide C by the enzyme caffeoyl-CoA O-methyltransferase (CCoAOMT).[3][4]

References

- 1. Synergistic Effect of Methyl Jasmonate and Abscisic Acid Co-Treatment on Avenanthramide Production in Germinating Oats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. The Biosynthetic Pathway of Major Avenanthramides in Oat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phcogrev.com [phcogrev.com]

- 6. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leveraging variation in immune response to understand and improve avenanthramide production and disease resistance in oat - UNIVERSITY OF KENTUCKY [portal.nifa.usda.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Avenanthramides: Unique Bioactive Substances of Oat Grain in the Context of Cultivar, Cropping System, Weather Conditions and Other Grain Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenolic amides (avenanthramides) in oats – an update review - PMC [pmc.ncbi.nlm.nih.gov]

Biological role of Avenanthramide D in plant defense

An In-depth Technical Guide on the Biological Role of Avenanthramide D in Plant Defense

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avenanthramides (AVNs) are a class of phenolic alkaloids found almost exclusively in oats (Avena sativa L.). They are well-documented as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack.[1][2][3] These compounds play a crucial role in the defense mechanisms of oats against various pathogens, particularly fungi.[1][4] AVNs are conjugates of an anthranilic acid derivative and a hydroxycinnamic acid derivative.[5][6] While over 40 different AVNs have been identified, the most abundant and studied are AVNs A, B, and C.[3] This guide focuses on a less-studied but significant member of this family, Avenanthramide D (AVN D), and its role in plant defense.

AVN D, along with other AVNs, contributes to the overall defense strategy of the oat plant through its antioxidant and potential antimicrobial properties.[5][7] While research specifically targeting AVN D in plant defense is still emerging, its structural similarity to other AVNs suggests a comparable function. This document provides a comprehensive overview of the current understanding of AVN D, including its biosynthesis, putative role in plant defense, and the methodologies used for its study.

Biosynthesis of Avenanthramide D

The biosynthesis of AVNs is a branch of the phenylpropanoid pathway.[7] The general pathway involves the synthesis of a hydroxycinnamic acid and an anthranilic acid derivative, which are then condensed by the enzyme hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT).[2][8]

While the precise biosynthetic pathway of AVN D in oats has not been fully elucidated, its synthesis has been achieved in engineered Escherichia coli. This work suggests that AVN D biosynthesis can be enhanced by increasing the production of tyrosine.[7] Based on the known synthesis of other AVNs and the insights from microbial production, a putative biosynthetic pathway for Avenanthramide D is proposed below. This pathway starts from the shikimate pathway, leading to the formation of the necessary precursors.

Putative Biosynthetic Pathway of Avenanthramide D

Caption: Putative biosynthetic pathway of Avenanthramide D in oats.

Biological Role of Avenanthramide D in Plant Defense

Avenanthramides are integral to the defense response of oats against pathogens. Their production is induced upon infection, and they accumulate at the site of pathogen ingress, helping to limit the spread of the infection.[1] The primary roles of AVNs in plant defense are believed to be through direct antimicrobial activity and through their antioxidant properties, which help to mitigate oxidative stress associated with pathogen attack.

While direct evidence for the antifungal activity of Avenanthramide D against specific plant pathogens is limited, the general class of avenanthramides has been shown to inhibit the spore germination of the crown rust fungus, Puccinia coronata.[1] It is highly probable that AVN D contributes to this overall defense response.

The antioxidant properties of a synthetic analog, dihydroavenanthramide D, have been noted.[9] In the context of plant defense, reactive oxygen species (ROS) are produced as part of the hypersensitive response to pathogen attack. While ROS are important signaling molecules, their over-accumulation can lead to cellular damage. The antioxidant capacity of AVN D could help to modulate ROS levels, thereby protecting the plant's own tissues from damage during the defense response.

Generalized Plant Defense Signaling Leading to Avenanthramide Production

The production of phytoalexins like avenanthramides is tightly regulated by complex signaling networks that are initiated upon pathogen recognition. This signaling cascade typically involves the production of signaling molecules like salicylic (B10762653) acid (SA) and jasmonic acid (JA), which in turn activate downstream transcription factors that upregulate the expression of defense-related genes, including those involved in AVN biosynthesis.

Caption: Generalized plant defense signaling leading to Avenanthramide D production.

Quantitative Data

Quantitative data on the induction of Avenanthramide D specifically is scarce. However, studies on the induction of total avenanthramides by elicitors provide a basis for understanding the potential for AVN D accumulation. Treatment of oat seedlings with chemical elicitors such as benzothiadiazole (BTH) and 2,6-dichloroisonicotinic acid (INA) has been shown to significantly increase the accumulation of total avenanthramides.[10]

| Elicitor | Oat Cultivar | Tissue | Fold Increase in Total AVNs (approx.) | Reference |

| BTH | Belle | Leaves | >100 | [10] |

| INA | Gem | Leaves | >50 | [10] |

| BTH | Kame | Leaves | >150 | [10] |

| BTH | Ogle | Leaves | >80 | [10] |

Note: The data above represents the induction of total avenanthramides. The proportion of Avenanthramide D within this total is not specified in the cited literature.

Experimental Protocols

Extraction of Avenanthramides from Oat Tissue

This protocol is adapted from established methods for the extraction of avenanthramides from oat samples.[11][12]

Materials:

-

Lyophilized and ground oat tissue

-

80% ethanol (B145695) in 10 mM NaH2PO4 buffer (pH 2.0)

-

Centrifuge

-

Rotary evaporator

-

Methanol

-

0.2 µm nylon membrane filters

Procedure:

-

Weigh approximately 0.5 g of lyophilized and ground oat tissue.

-

Add 10 mL of 80% ethanol in 10 mM NaH2PO4 buffer (pH 2.0).

-

Shake at 50°C for 20 minutes.

-

Centrifuge at 1800 x g for 7 minutes.

-

Collect the supernatant.

-

Repeat the extraction (steps 2-5) two more times.

-

Pool the supernatants and dry using a rotary evaporator at 50°C.

-

Resuspend the dried extract in 1.0 mL of methanol.

-

Filter through a 0.2 µm nylon membrane prior to HPLC analysis.

High-Performance Liquid Chromatography (HPLC) for Avenanthramide Analysis

This protocol provides a general method for the analysis of avenanthramides by HPLC.[11][13]

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD)

-

C18 analytical column (e.g., Phenomenex Kinetex C18, 100 x 3.0 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase A: 0.05 M phosphate (B84403) buffer (pH 2.4)

-

Mobile Phase B: Methanol

-

Gradient: 5-60% B in 50 minutes; 60-90% B in 6 minutes

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 35°C

-

Detection Wavelength: 350 nm

Quantification: Quantification of Avenanthramide D requires a purified standard. In the absence of a commercial standard, it can be semi-quantified using the standard curve of a structurally similar and more abundant avenanthramide, such as AVN A (2p).

Experimental Workflow for Avenanthramide Analysis

References

- 1. grokipedia.com [grokipedia.com]

- 2. Avenanthramides, Distinctive Hydroxycinnamoyl Conjugates of Oat, Avena sativa L.: An Update on the Biosynthesis, Chemistry, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synergistic Effect of Methyl Jasmonate and Abscisic Acid Co-Treatment on Avenanthramide Production in Germinating Oats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. The Biosynthetic Pathway of Major Avenanthramides in Oat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Bioactivity of Avenanthramide D and its Synthetic Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological activities of Avenanthramide D (Avn-D) and its more extensively studied synthetic analog, Dihydroavenanthramide D (DHAvD). Avenanthramides, a group of phenolic alkaloids unique to oats, are of significant interest for their potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate further research and development. Due to the limited specific research on natural Avn-D, this guide focuses heavily on the available data for DHAvD, a chemically stable analog that has been the subject of more comprehensive preliminary studies.[3][4]

Overview of Bioactivities

Preliminary studies indicate that Dihydroavenanthramide D exhibits a range of biological effects, primarily centered around the modulation of inflammatory and oxidative stress pathways. Its key bioactivities include:

-

Anti-inflammatory and Anti-itch Effects: DHAvD has been shown to inhibit mast cell degranulation and reduce the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[5][6][7] This is achieved, in part, through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[8][9] These properties contribute to its anti-itch and anti-irritant effects, making it a promising candidate for treating chronic pruritus and other inflammatory skin conditions.[1][5][10]

-

Antioxidant Activity: DHAvD demonstrates significant antioxidant properties by preventing the generation of reactive oxygen species (ROS) induced by external stressors like UVB radiation.[9][11] This cellular protection helps mitigate oxidative damage that can lead to premature aging and other pathologies.

-

Anti-cancer Potential: Research suggests that DHAvD can inhibit the invasion of cancer cells.[8] This is linked to its ability to suppress the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell metastasis, through the downregulation of both the NF-κB and MAPK/AP-1 signaling pathways.[8]

-

Skin Barrier Enhancement: DHAvD has been found to enhance skin barrier function by promoting keratinocyte proliferation and migration and upregulating the expression of tight junction proteins.[3][12][13]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on Dihydroavenanthramide D (DHAvD).

Table 1: Effects of DHAvD on Keratinocyte Proliferation and Migration

| Parameter | Cell Line | DHAvD Concentration | Observation | Source |

| Cell Proliferation | HaCaT | Up to 40 µg/mL | ~10% increase | [3][4] |

| Cell Viability | HaCaT | > 40 µg/mL | Significant cytotoxicity | [3][4] |

| Wound Closure | HaCaT | 40 µg/mL (for 16h) | 61.4% acceleration vs. control | [3][4] |

Table 2: Effects of DHAvD on Gene and Protein Expression in Keratinocytes

| Target | Cell Line | DHAvD Concentration | Result | Source |

| TJP1 (ZO-1) mRNA | HaCaT | 40 µg/mL | 3.87-fold increase | [3] |

| OCLN mRNA | HaCaT | 10 µg/mL | 1.43-fold increase | [3] |

| ZO-1 Protein | HaCaT | Not specified | 2.8-fold increase | [3] |

| OCLN Protein | HaCaT | Not specified | 2.2-fold increase | [3] |

Table 3: Anti-inflammatory and Anti-cancer Effects of DHAvD

| Activity | Cell Line | Inducer | DHAvD Effect | Source |

| MMP-9 Expression | MCF-7 | TPA | Inhibition | [8] |

| Cell Invasion | MCF-7 | TPA | Inhibition | [8] |

| ROS Generation | Human Dermal Fibroblasts | UVB | Blocked | [9] |

| MMP-1 & MMP-3 Expression | Human Dermal Fibroblasts | UVB | Inhibited | [9] |

| IL-6 Secretion | Not specified | Not specified | Reduction | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of DHAvD.

Cell Culture of Human Keratinocytes (HaCaT)

This protocol is foundational for in vitro studies assessing the effects of DHAvD on skin cells.

-

Media Preparation: Culture cells in a 1:1 mixture of DMEM and Ham's F12 medium. Supplement the mixture with 10% Fetal Bovine Serum (FBS), 1.2 g/L sodium bicarbonate, 2.5 mM L-glutamine, 15 mM HEPES, 0.5 mM sodium pyruvate, and 400 ng/mL hydrocortisone.[14] Alternatively, use a commercially available Keratinocyte Serum-Free Growth Medium.[15]

-

Culturing Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[14][15]

-

Maintenance: Change the medium every 2-3 days. For cultures greater than 45-50% confluent, double the medium volume or feed daily.[14][15]

-

Subculturing: When cells reach approximately 80% confluency, passage them.

-

Wash cells with 1x PBS.

-

Add a solution of 0.05% Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach cells.[14][16]

-

Neutralize the trypsin with fresh culture medium and centrifuge the cell suspension at 125-220 x g for 5-10 minutes.[14][15]

-

Resuspend the cell pellet in fresh medium and seed into new flasks at a density of 5,000-7,500 cells per cm².[15]

-

Cell Viability (CCK-8) Assay

This assay is used to determine the cytotoxic effects of DHAvD.

-

Cell Seeding: Seed HaCaT cells (3 x 10³ cells/well) in 96-well plates and culture for 24 hours.[4]

-

Treatment: Treat the cells with various concentrations of DHAvD and incubate for 24 hours.

-

Reagent Addition: Add 10 µL of CCK-8 reagent to each well and incubate at 37°C for an additional 2 hours.[4]

-

Measurement: Measure the absorbance of each well at 450 nm using a microplate spectrophotometer.[4]

NF-κB Luciferase Reporter Assay

This assay quantifies the inhibitory effect of DHAvD on the NF-κB signaling pathway.

-

Cell Seeding and Transfection:

-

Seed HEK293T or similar cells into a 96-well plate at a density of 2-5 x 10⁴ cells per well.[17]

-

After 24 hours, transfect the cells. Prepare a DNA-transfection reagent complex containing an NF-κB firefly luciferase reporter plasmid (e.g., 100 ng/well) and a Renilla luciferase control plasmid (e.g., 10 ng/well) according to the transfection reagent manufacturer's protocol.[17][18]

-

Add the complex to the cells and incubate for 24 hours.

-

-

Treatment and Stimulation:

-

Pre-incubate the transfected cells with desired concentrations of DHAvD for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10-20 ng/mL), for 6-8 hours.[17] Include unstimulated and vehicle-only controls.

-

-

Cell Lysis:

-

Luminescence Measurement:

-

Using a luminometer, inject the firefly luciferase substrate into each well and measure the luminescence (Signal A).

-

Subsequently, inject the Renilla luciferase substrate (e.g., Stop & Glo reagent) into the same well and measure the luminescence (Signal B).[17]

-

-

Data Analysis: Normalize the firefly luciferase activity by dividing Signal A by Signal B for each well. This ratio represents the normalized NF-κB activity.[17]

Signaling Pathways and Visualizations

DHAvD exerts its biological effects by modulating key intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms.

Anti-inflammatory and Anti-cancer Mechanism via NF-κB and MAPK Inhibition